6-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridazin-3-amine
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Overview
Description
6-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridazin-3-amine is a chemical compound with the molecular formula C14H16ClN3O2 and a molecular weight of 293.75 g/mol . This compound is characterized by the presence of a pyridazine ring substituted with a chloro group and an amine group linked to a 3,4-dimethoxyphenyl ethyl chain .
Preparation Methods
The synthesis of 6-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridazin-3-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: Starting from a suitable dicarbonyl compound, the pyridazine ring is formed through a cyclization reaction.
Chlorination: The pyridazine ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Substitution Reaction: The chloro-substituted pyridazine undergoes a nucleophilic substitution reaction with 2-(3,4-dimethoxyphenyl)ethylamine to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
6-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the nitro group to an amine group.
Substitution: The chloro group can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Scientific Research Applications
6-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridazin-3-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 6-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridazin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
6-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridazin-3-amine can be compared with other similar compounds such as:
This compound derivatives: These compounds have similar structures but different substituents, leading to variations in their chemical and biological properties.
Other pyridazine derivatives: Compounds like 3,6-dichloropyridazine and 4,5-dimethylpyridazine share the pyridazine core but differ in their substituents and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
6-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridazin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2/c1-19-11-4-3-10(9-12(11)20-2)7-8-16-14-6-5-13(15)17-18-14/h3-6,9H,7-8H2,1-2H3,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNURJMHWYTXAQI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=NN=C(C=C2)Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80568532 |
Source
|
Record name | 6-Chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridazin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80568532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
140628-39-3 |
Source
|
Record name | 6-Chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridazin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80568532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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